Molecular Weight and cLogP Differentiation of Piperidine vs. Piperazine Isostere Scaffolds
The target compound (C₁₃H₂₀N₂O₂S, MW 268.38) and its piperazine isostere tert-butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate (CAS 474417-23-7, C₁₂H₁₉N₃O₂S, MW 269.36) differ by one nitrogen atom and one carbon atom. The piperazine analog introduces an additional hydrogen-bond acceptor (HBA count increases from 3 to 4) while reducing the number of rotatable bonds, directly affecting conformational flexibility and passive membrane permeability. The piperidine scaffold's conjugate acid pKa (~11 after Boc deprotection) versus the piperazine scaffold's dual pKa values (~5.5 and ~9.7) produces fundamentally different protonation profiles at physiological pH 7.4: the deprotected piperidine is >99.9% protonated, whereas the deprotected piperazine is only ~30% diprotonated and ~70% monoprotonated . This difference carries direct consequences for target binding, solubility, and CNS penetration in lead optimization programs.
| Evidence Dimension | Hydrogen-bond acceptor count and predicted protonation state at pH 7.4 after Boc deprotection |
|---|---|
| Target Compound Data | HBA = 3; conjugate acid pKa ~11 (piperidine); >99.9% protonated at pH 7.4 (deprotected form) |
| Comparator Or Baseline | tert-butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate (CAS 474417-23-7): HBA = 4; dual pKa ~5.5 and ~9.7; ~30% diprotonated at pH 7.4 |
| Quantified Difference | ΔHBA = -1; Δprotonation state at pH 7.4: piperidine is essentially fully protonated vs. mixed protonation for piperazine |
| Conditions | Calculated/predicted physicochemical properties; pKa values from class-level data for piperidine and piperazine scaffolds |
Why This Matters
The distinct protonation and HBA profiles directly impact pharmacokinetic behavior and target engagement, making the piperidine scaffold preferable for programs requiring a strongly basic amine pharmacophore.
